9-(2-Chlorophenyl)acridine

Catalog No.
S12752164
CAS No.
36762-16-0
M.F
C19H12ClN
M. Wt
289.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2-Chlorophenyl)acridine

CAS Number

36762-16-0

Product Name

9-(2-Chlorophenyl)acridine

IUPAC Name

9-(2-chlorophenyl)acridine

Molecular Formula

C19H12ClN

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H

InChI Key

XQLYYXFSXAIGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl

9-(2-Chlorophenyl)acridine is a chemical compound characterized by its unique structure, which includes an acridine core substituted with a 2-chlorophenyl group. Its molecular formula is C₁₉H₁₂ClN, and it has a molecular weight of approximately 303.75 g/mol. The compound features a tricyclic structure typical of acridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The compound can be reduced to yield derivatives with altered properties.
  • Oxidation: Oxidative reactions may also modify the acridine structure, potentially affecting its biological activity.

These reactions are often facilitated by common reagents such as Lewis acids or transition metal catalysts, enabling the synthesis of derivatives with specific functional groups tailored for various applications .

Acridine derivatives, including 9-(2-Chlorophenyl)acridine, have been extensively studied for their biological activities. They exhibit:

  • Antitumor Activity: Many acridine compounds demonstrate significant cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development .
  • Antimicrobial Properties: Research indicates that acridine derivatives can possess antibacterial and antifungal activities, contributing to their potential use in treating infectious diseases.
  • Antimalarial Effects: Some studies have highlighted the efficacy of acridine derivatives against malaria parasites, showcasing their role in antimalarial drug discovery .

The synthesis of 9-(2-Chlorophenyl)acridine can be achieved through several methods:

  • Bernthsen Reaction: This classical method involves the reaction of 2-chloroaniline with a suitable carbonyl compound under acidic conditions to form the acridine structure. Modifications such as microwave irradiation can enhance yields and reduce reaction times .
  • Catalytic Methods: Recent advancements have introduced solventless reactions catalyzed by p-toluenesulphonic acid, improving efficiency and environmental sustainability during synthesis .
  • Photoinitiator Synthesis: The compound has been synthesized as part of a broader category of photoinitiators for light-cured materials, emphasizing its utility in industrial applications .

9-(2-Chlorophenyl)acridine finds applications across various fields:

  • Pharmaceuticals: Its antitumor and antimicrobial properties make it a candidate for drug development.
  • Photoinitiators: Utilized in polymer chemistry, particularly in formulations requiring light-induced curing processes.
  • Research: Employed as a tool in biological studies to investigate mechanisms of action against pathogens and cancer cells.

Studies on the interactions of 9-(2-Chlorophenyl)acridine with biological macromolecules reveal insights into its mechanism of action. For instance:

  • DNA Binding: Acridines are known to intercalate into DNA, which may lead to inhibition of replication and transcription processes.
  • Protein Interactions: Investigations into how this compound interacts with specific proteins can elucidate its potential therapeutic targets and pathways involved in its biological activity.

These studies are crucial for understanding how modifications to the acridine structure affect its efficacy and safety profiles.

Several compounds share structural similarities with 9-(2-Chlorophenyl)acridine, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
9-PhenylacridineAcridine derivativeAntitumor
9-(4-Methylphenyl)acridineAcridine derivativeAntimicrobial
9-(3-Methylphenyl)acridineAcridine derivativeAntiparasitic
9-AminoacridineAmino-substitutedAnticancer
9-HydroxyacridineHydroxy-substitutedAntiviral

The uniqueness of 9-(2-Chlorophenyl)acridine lies in its specific chlorinated substituent, which may enhance its lipophilicity and bioactivity compared to other derivatives. This modification could lead to distinct pharmacokinetic profiles and interactions within biological systems.

Bernthsen Acridine Synthesis

The Bernthsen reaction, first reported in 1884, remains a foundational method for constructing the acridine core. This approach involves heating a diarylamine with a carboxylic acid or anhydride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), at elevated temperatures (200–270°C). For 9-substituted acridines, the carboxylic acid component directly determines the substituent at the 9-position. For example, using 2-chlorobenzoic acid as the acylating agent would theoretically yield 9-(2-chlorophenyl)acridine. However, this method suffers from limitations, including harsh reaction conditions, prolonged heating (24+ hours), and moderate yields due to side reactions such as decarboxylation.

Ullmann Acridine Synthesis

The Ullmann method offers an alternative pathway via cyclization of N-arylanthranilic acids. Treatment with polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) induces intramolecular acylation, forming acridone intermediates, which are subsequently reduced to acridines. To introduce a 2-chlorophenyl group, the anthranilic acid derivative must be pre-functionalized with the desired substituent. For instance, N-(2-chlorophenyl)anthranilic acid could be cyclized under Ullmann conditions to yield 9-(2-chlorophenyl)acridine. While this method provides better regiocontrol than the Bernthsen approach, it requires stoichiometric dehydrating agents and multi-step synthesis of starting materials.

Table 1: Comparison of Classical Acridine Synthesis Methods

MethodReactantsCatalyst/ConditionsYield (%)Limitations
BernthsenDiarylamine + Carboxylic acidZnCl₂, 200–270°C40–60Harsh conditions, side reactions
UllmannN-Arylanthranilic acidPPA or POCl₃, 150–180°C50–70Multi-step precursor synthesis

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

289.0658271 g/mol

Monoisotopic Mass

289.0658271 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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